2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
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Overview
Description
2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is characterized by its unique structure, which includes a pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine core substituted with a 4-nitrophenyl group. The compound’s structure imparts it with unique chemical and biological properties, making it a valuable target for research and development.
Preparation Methods
The synthesis of 2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine typically involves multi-step reactions starting from readily available starting materials. One common synthetic route involves the cyclization of appropriate hydrazine derivatives with nitriles under specific conditions. For instance, the reaction between enaminonitriles and benzohydrazides under microwave-mediated conditions has been reported to yield triazolo[1,5-a]pyridine derivatives . Industrial production methods may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine undergoes various chemical reactions, including:
Oxidation: The nitrophenyl group can be reduced to an amino group under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl group.
Cyclization: The core structure allows for further cyclization reactions to form more complex heterocyclic systems.
Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and nucleophiles like amines or thiols for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound has been studied as a potential inhibitor of cyclin-dependent kinase 2 (CDK2), which is a target for cancer treatment.
Biological Studies: It has shown significant cytotoxic activities against various cancer cell lines, including MCF-7, HCT-116, and HepG-2.
Pharmacology: The compound’s ability to inhibit CDK2 makes it a valuable tool for studying cell cycle regulation and apoptosis in cancer cells.
Chemical Biology: Its unique structure allows it to be used as a scaffold for designing multi-target ligands, receptor probes, and drug delivery systems.
Mechanism of Action
The mechanism of action of 2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine involves its interaction with molecular targets such as CDK2. The compound binds to the active site of CDK2, inhibiting its activity and leading to cell cycle arrest and apoptosis in cancer cells . Molecular docking studies have confirmed the good fit of the compound into the CDK2 active site through essential hydrogen bonding interactions .
Comparison with Similar Compounds
Similar compounds to 2-(4-nitrophenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine include other pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine derivatives and pyrazolo[3,4-d]pyrimidine derivatives. These compounds share similar core structures but differ in their substituents, which can significantly impact their biological activities and chemical properties . The uniqueness of this compound lies in its specific substitution pattern, which imparts it with distinct biological activities, particularly its potent CDK2 inhibitory activity .
Properties
Molecular Formula |
C12H7N7O2 |
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Molecular Weight |
281.23 g/mol |
IUPAC Name |
4-(4-nitrophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaene |
InChI |
InChI=1S/C12H7N7O2/c20-19(21)8-3-1-7(2-4-8)10-15-12-9-5-14-16-11(9)13-6-18(12)17-10/h1-6H,(H,14,16) |
InChI Key |
RKWUZZQZJXVUGT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NN3C=NC4=C(C3=N2)C=NN4)[N+](=O)[O-] |
Origin of Product |
United States |
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